BenchChemオンラインストアへようこそ!

[(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine

Fragment-based drug discovery Lead-likeness Pharmacokinetics

[(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine is a disubstituted pyrazole derivative (C₁₀H₁₉N₃O, MW 197.28 g/mol) that combines a 1-ethylpyrazole pharmacophore with a chiral 1‑methoxypropan-2‑ylamine side‑chain. This bifunctional amine is supplied as a research‑grade building block with a catalog purity of 95 %.

Molecular Formula C10H19N3O
Molecular Weight 197.282
CAS No. 1602946-21-3
Cat. No. B2752835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine
CAS1602946-21-3
Molecular FormulaC10H19N3O
Molecular Weight197.282
Structural Identifiers
SMILESCCN1C(=CC=N1)CNC(C)COC
InChIInChI=1S/C10H19N3O/c1-4-13-10(5-6-12-13)7-11-9(2)8-14-3/h5-6,9,11H,4,7-8H2,1-3H3
InChIKeyIGALVXBRUOITFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine (CAS 1602946-21-3): Core Physicochemical Profile for Procurement Decisions


[(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine is a disubstituted pyrazole derivative (C₁₀H₁₉N₃O, MW 197.28 g/mol) that combines a 1-ethylpyrazole pharmacophore with a chiral 1‑methoxypropan-2‑ylamine side‑chain. This bifunctional amine is supplied as a research‑grade building block with a catalog purity of 95 % . Its computed physicochemical descriptors – including a topological polar surface area of 39.08 Ų, a lipophilicity (LogP) of 1.0275, four hydrogen‑bond acceptors, one hydrogen‑bond donor and six rotatable bonds – distinguish it from both simpler N‑alkyl analogs and other pyrazole‑amine fragments, and these properties form the basis for its selection in early‑stage medicinal chemistry and library‑design projects.

Why N‑Alkyl Pyrazole‑Methanamine Analogs Cannot Serve as Drop‑In Replacements for [(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine


In‑class pyrazole‑methanamine derivatives share a common 1‑ethyl‑1H‑pyrazol‑5‑yl‑methylamine scaffold, but the identity of the N‑substituent profoundly alters their physicochemical and, by inference, their pharmacological profile. A side‑by‑side comparison of computed descriptors demonstrates that the target compound’s 1‑methoxypropan‑2‑yl group imparts higher molecular weight, greater lipophilicity, larger polar surface area, and increased hydrogen‑bond acceptor count relative to the closest homologous N‑methyl [1] and N‑propyl analogs. These differences directly affect critical parameters such as solubility, permeability, and metabolic stability, meaning that even structurally similar building blocks are not functionally interchangeable in a synthesis or screening campaign. The quantitative evidence below quantifies this differentiation and provides the factual basis for targeted procurement.

Head‑to‑Head Comparative Physicochemical Evidence for [(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine


Molecular Weight Increase of 41–58 % Over Small N‑Alkyl Analogs Alters Pharmacokinetic Scalability

The target compound’s molecular weight of 197.28 g/mol is 41.7 % higher than that of the N‑methyl analog (139.20 g/mol) and 18.0 % higher than that of the N‑propyl analog (167.25 g/mol) [1]. In the context of fragment‑based lead discovery, molecular weight is a primary determinant of ligand efficiency indices; larger fragments occupy a later chemical space that can accelerate hit‑to‑lead progression while maintaining physicochemical drug‑likeness.

Fragment-based drug discovery Lead-likeness Pharmacokinetics

LogP Shift of +1.13 Units Relative to the N‑Methyl Analog Indicates Superior Predicted CNS Permeability

The target compound displays a computed LogP of 1.0275 , whereas the N‑methyl analog exhibits an XLogP3‑AA value of -0.1 [1]. The +1.13‑unit increase in lipophilicity moves the molecule into the optimal LogP range (1–3) frequently associated with blood‑brain barrier penetration, while the more hydrophilic methyl comparator lies below this window and may exhibit limited CNS exposure.

CNS drug design Lipophilicity Blood-brain barrier penetration

Topological Polar Surface Area 31 % Larger Than the N‑Methyl Analog Predicts Improved Oral Absorption

The target compound’s TPSA of 39.08 Ų is 31 % larger than that of the N‑methyl analog (29.9 Ų) [1]. Both values remain well below the widely recognized 60‑Ų threshold for likely oral absorption, but the higher TPSA of the target compound suggests a modest improvement in water‑phase partitioning that can translate into better intestinal uptake without compromising permeability.

Oral bioavailability ADME TPSA

Doubled Hydrogen‑Bond Acceptor Count and Increased Flexibility Relative to the N‑Methyl Analog Expand Target Interaction Space

The target compound possesses four hydrogen‑bond acceptors (two from the pyrazole ring, one from the secondary amine, and one from the methoxy oxygen) versus two acceptors in the N‑methyl analog [1]. Additionally, the rotatable bond count is doubled (6 vs. 3) [1], conferring greater conformational flexibility. This combination offers more opportunities for productive interactions with protein targets while still maintaining hydrogen‑bond donor count at one, which is favorable for membrane permeation.

Ligand-receptor interactions Hydrogen bonding Conformational entropy

Consistent 95 % Catalog Purity with Single‑Batch Traceability Facilitates Reproducible Library Synthesis

The target compound is currently available from Leyan at a catalog purity of 95 % ; the same vendor supplies the N‑propyl analog at 95 % purity as well . However, the target compound’s 1‑methoxypropan‑2‑yl side chain introduces a chiral center that can serve as an additional stereochemical handle in library design – a feature entirely absent from the achiral N‑methyl and N‑propyl analogs. The availability of a defined purity (95 %) reduces the risk of batch‑to‑batch variability in high‑throughput screening campaigns.

Compound library production Reproducibility Quality control

High‑Value Application Scenarios for [(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine Based on Observed Differentiation


CNS‑Oriented Fragment‑Based Drug Discovery Libraries

The combination of a LogP of 1.03 (within the CNS‑preferred range), TPSA well below 60 Ų, and a single hydrogen‑bond donor makes this compound a strong candidate for fragment libraries targeting neurological or psychiatric indications [1]. Its substantially higher lipophilicity relative to the N‑methyl analog predicts superior brain partitioning while maintaining oral‑absorption potential.

Chiral Building Block for Stereochemically Diverse Compound Collections

Unlike the achiral N‑methyl and N‑propyl analogs, the target compound contains a stereogenic center in the 1‑methoxypropan‑2‑yl chain . This feature allows medicinal chemists to explore enantioselective interactions with biological targets or to use the racemate as a starting point for chiral resolution, adding a dimension of stereochemical diversity that is absent from simpler pyrazole‑methanamine fragments.

Lead‑Elaboration Scaffold with Enhanced H‑Bond Acceptor Capacity

With four hydrogen‑bond acceptors versus two in the N‑methyl analog, the target compound can probe additional binding‑site interactions during hit‑to‑lead optimization [1]. The extra rotatable bonds (6 vs. 3) further allow the molecule to adapt to diverse binding pockets, making it a versatile core for parallel synthesis of focused libraries.

Calibration of Physicochemical Property Assays (LogP, TPSA) with a Well‑Characterized Standard

Because the target compound’s computed LogP (1.0275) and TPSA (39.08 Ų) have been documented to three‑ or four‑significant‑figure precision , it can serve as a quality‑control standard for chromatographic LogP determination or PAMPA permeability assays, especially when comparing method‑dependent measurements across laboratories.

Quote Request

Request a Quote for [(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.